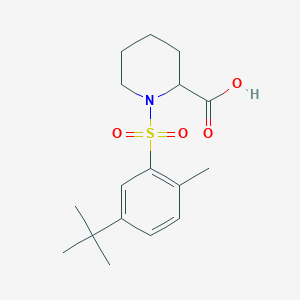
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid, also known as TBMPSPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, specifically voltage-gated sodium channels. 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been found to block these channels, making it a valuable tool for investigating their role in various physiological processes.
In addition to ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been studied for its potential applications in the study of pain. This compound has been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the blocking of voltage-gated sodium channels. This results in the inhibition of the influx of sodium ions into cells, which in turn affects various physiological processes that rely on sodium ion influx. The exact mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks these channels is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has a variety of biochemical and physiological effects. As mentioned earlier, this compound has been found to block voltage-gated sodium channels, which affects various physiological processes. In addition to its effects on ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to investigate the role of these channels in various physiological processes with a high degree of specificity. However, one limitation of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid. One area of interest is the development of new pain medications based on the analgesic effects of this compound. Additionally, further investigation into the mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks voltage-gated sodium channels is needed to fully understand its effects on various physiological processes. Finally, the potential toxicity of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid needs to be further investigated to determine its safety for use in various experiments.
Méthodes De Synthèse
The synthesis of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the reaction of 1-(5-tert-butyl-2-methylphenyl)piperidine-2-carboxylic acid with sulfonyl chloride. This reaction produces 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid as a white crystalline solid with a melting point of approximately 182-184°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-8-9-13(17(2,3)4)11-15(12)23(21,22)18-10-6-5-7-14(18)16(19)20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWVVLHJDYWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

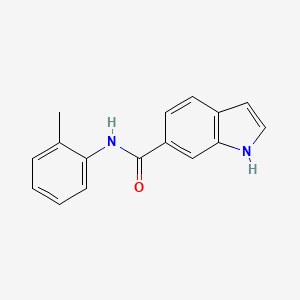
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)
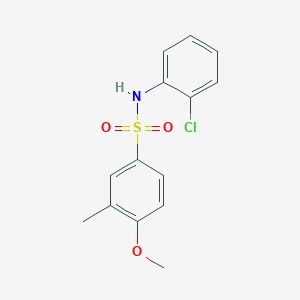
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
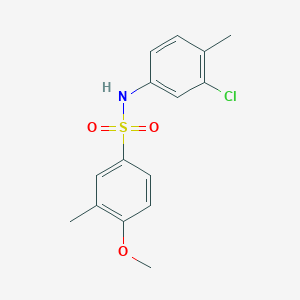

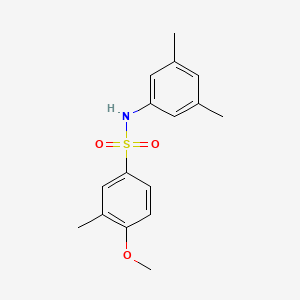
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
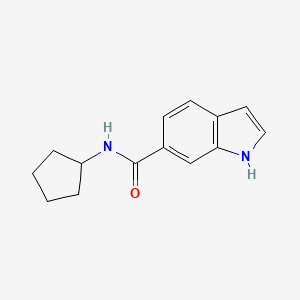
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
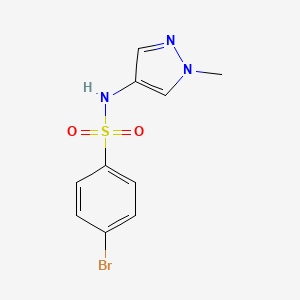
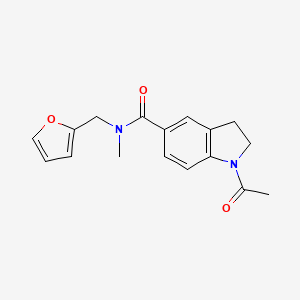

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)